N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-10-6-8-11(9-7-10)20(17,18)16-14-15-12-4-2-3-5-13(12)19-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWASEZLLDVYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Formula
- Molecular Formula : CHNOS
- CAS Number : 19198-68-6
Chemistry
N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide serves as a building block in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical reactions.
Biology
This compound has been investigated for its potential as an antimicrobial and anticancer agent . Research indicates that it can interact with enzymes and proteins through hydrogen bonding and π-π interactions, forming stable complexes that alter their activity.
Biological Activities
- Antimicrobial : Exhibits activity against a range of pathogens.
- Anticancer : Shows potential in inhibiting cancer cell growth.
Medicine
This compound is being explored for its therapeutic potential in treating diseases such as tuberculosis and cancer. Its mechanisms of action involve modulation of key biochemical pathways related to cell growth and differentiation.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in drug development .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties, such as optical materials and sensors. Its unique chemical structure allows for modifications that enhance material performance.
Target Interactions
The compound interacts with various biological targets through distinct mechanisms:
- Enzyme Inhibition : It can inhibit or activate enzymes by binding to their active sites.
- Gene Expression Modulation : Alters the expression of genes involved in cellular processes such as growth and differentiation.
Cellular Effects
This compound influences cell signaling pathways and cellular metabolism:
- Cell Growth : Studies indicate it can promote or inhibit cell proliferation depending on concentration.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides (e.g., X = Cl, Br, F) differ by replacing the methyl group with halogens. Key findings:
- Crystal Packing : Halogenated derivatives exhibit π···π stacking and hydrogen-bonding interactions, with geometric parameters (e.g., interplanar distances: 3.5–3.8 Å) stabilizing their crystal structures .
- Synthesis : Prepared via condensation of 2-hydrazinylbenzothiazole with halobenzenesulfonyl chlorides, yielding 61–87% .
- Thermal Stability : The chloro derivative (X = Cl) has a melting point of 172–174°C, suggesting higher rigidity compared to the methyl analogue (data inferred from similar compounds) .
Table 1: Structural and Physical Properties
Bioactive Sulfonamide Derivatives
Antimicrobial Activity
- N-(1,3-Benzothiazol-2-yl)benzenesulfonamides: Derivatives with amino or acetamido groups (e.g., 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide) show significant activity against B. subtilis, E. coli, and C. albicans, with MIC values comparable to standard drugs .
- Triazole-Benzothiazole Hybrids: Compounds like 3-pyridyl-4-[N-(benzothiazol-2-yl)amino]triazoles exhibit potent antibacterial activity (MIC: 2–4 µg/mL), surpassing ampicillin against Gram-positive bacteria .
Halogenation (e.g., 6-fluoro or 6-nitro substituents) in triazole derivatives enhances activity against M. tuberculosis, suggesting electron-withdrawing groups improve bioactivity .
Diuretic Activity
- N-(1,3-Benzothiazol-2-yl)biphenylcarboxamides : Derivatives such as N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide demonstrate in vivo diuretic effects, highlighting the role of lipophilic biphenyl groups in enhancing renal excretion .
Comparison Insight : The 4-methylbenzenesulfonamide group in the target compound may offer different pharmacokinetic profiles compared to biphenylcarboxamides due to differences in solubility and hydrogen-bonding capacity.
Thiazole and Thiazolidinone Analogues
- 4-Thiazolidinones: Compounds like N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-thiazolidin-3-yl)amino]acetamide are synthesized via cycloaddition, showing broad bioactivity due to the thiazolidinone ring’s electrophilic properties .
- Thiazol-2-yl Sulfonamides : Derivatives such as 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS: 313405-34-4) feature alternative heterocycles, which may alter metabolic stability compared to benzothiazole-based compounds .
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is a compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data tables.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives, including this compound, have been associated with a range of biological activities such as:
- Antimicrobial
- Anticancer
- Anticonvulsant
- Antihypertensive
- Anti-inflammatory .
These compounds interact with various biological targets, influencing cellular processes through distinct mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
Target Interactions:
- The compound interacts with enzymes and proteins through hydrogen bonding and π-π interactions, forming stable complexes that alter their activity .
Biochemical Pathways:
- It influences key biochemical pathways related to cell growth and differentiation. Studies indicate that it can modulate the expression of genes involved in these processes .
Cellular Effects:
- The compound affects cell signaling pathways and cellular metabolism, leading to significant changes in cellular behavior .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various benzothiazole derivatives found that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Reference |
|---|---|---|---|
| This compound | Moderate | Strong | |
| 3c | Strong | Moderate | |
| 3h | Very Strong | Moderate |
Anticancer Activity
Research has indicated that benzothiazole derivatives can inhibit cancer cell proliferation. In vitro studies showed that this compound effectively reduced the viability of various cancer cell lines. The findings are as follows:
Case Studies
Case Study 1: Antiviral Activity
A recent study explored the antiviral potential of similar benzothiazole derivatives against viruses such as HSV-1 and HCV. The synthesized compounds were compared with acyclovir as a standard treatment. While this compound was not explicitly tested in this study, its structural analogs showed promising results with cytotoxicity evaluations indicating safe dosages between 60 and 120 μg/mL .
Case Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant properties of benzothiazole derivatives linked to sulfonamides. The study reported that certain compounds exhibited significant protective effects in animal models against induced seizures, suggesting potential therapeutic applications for epilepsy treatment .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies indicate that benzothiazole derivatives possess favorable absorption, distribution, metabolism, and excretion (ADMET) profiles. However, specific data on this compound remains limited.
Q & A
Q. What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide?
Methodological Answer: The synthesis typically involves coupling a benzothiazol-2-amine derivative with a sulfonyl chloride. Key steps include:
Sulfonylation: Reacting 4-methylbenzenesulfonyl chloride with 1,3-benzothiazol-2-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or dimethylformamide (DMF) at 0–25°C .
Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or acetonitrile .
Validation: Confirmation of product identity using , , and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR to confirm proton and carbon environments, with sulfonamide NH protons typically appearing as broad singlets (δ 10–12 ppm) .
- Infrared (IR) Spectroscopy: Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide functionality .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography: For structural elucidation (see Advanced Question 6) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzothiazole or sulfonamide) affect biological activity?
Methodological Answer: Comparative studies of analogs reveal:
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Standardized Assays: Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds to minimize variability .
- Dose-Response Analysis: Establish IC values under controlled conditions (pH, temperature) to compare potency .
- Molecular Docking: Validate target interactions (e.g., COX-2 or EGFR kinases) using AutoDock Vina or Schrödinger Suite .
- Meta-Analysis: Cross-reference data from multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial efficacy) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Challenges:
- Polymorphism due to flexible sulfonamide linkage .
- Weak intermolecular interactions (e.g., C–H⋯π) complicating crystal packing .
- Solutions:
Q. How can researchers optimize reaction yields while minimizing byproducts?
Methodological Answer:
- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 80°C vs. 24 hours conventional) with 15–20% higher yields .
- Byproduct Analysis: Identify side products (e.g., disulfonates) via LC-MS and adjust stoichiometry (1:1.2 amine:sulfonyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
